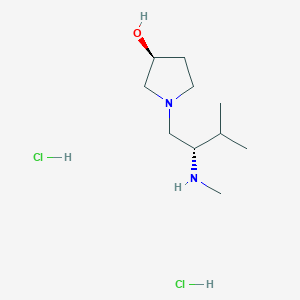

(S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride

Description

(S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride (CAS: 1217852-55-5) is a chiral amine derivative with a molecular weight of 259.22 g/mol and a purity of ≥97.0% . The compound features a pyrrolidin-3-ol core substituted with a branched alkyl chain containing a methylamino group, stabilized as a dihydrochloride salt. This compound is marketed by Fluorochem for laboratory use, emphasizing its role in research rather than therapeutic applications .

Properties

IUPAC Name |

(3S)-1-[(2S)-3-methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O.2ClH/c1-8(2)10(11-3)7-12-5-4-9(13)6-12;;/h8-11,13H,4-7H2,1-3H3;2*1H/t9-,10+;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQCMMXWOFMOCR-JXGSBULDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1CCC(C1)O)NC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CN1CC[C@@H](C1)O)NC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula of (S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride is with a molar mass of 222.76 g/mol. Its structure includes a pyrrolidine ring, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H23Cl2N2O |

| Molar Mass | 222.76 g/mol |

| CAS Number | 1260619-57-5 |

Mechanisms of Biological Activity

The biological activity of (S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride is primarily linked to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). Research indicates that this compound may act as a modulator for various receptors, which can influence neurochemical pathways.

Neuropharmacological Effects

- Dopaminergic Activity : Studies suggest that compounds with similar structures can affect dopamine receptors, leading to potential applications in treating disorders such as Parkinson's disease and schizophrenia.

- Serotonergic Modulation : The compound may also interact with serotonin receptors, which are crucial for mood regulation and anxiety disorders.

Research Findings

Recent studies have explored the pharmacological profiles of related compounds, providing insights into the potential effects and therapeutic applications of (S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride.

Case Studies

- In Vitro Studies : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of specific enzymes involved in neurotransmitter metabolism, suggesting a role in enhancing neurotransmitter availability .

- Animal Models : Research involving animal models has shown that administration of related compounds can lead to improved cognitive function and reduced symptoms of anxiety and depression .

- Cellular Mechanisms : Investigations into cellular mechanisms have revealed that these compounds may induce apoptosis in cancer cells through the modulation of key signaling pathways, indicating potential anticancer properties .

Comparative Analysis

A comparative analysis with other compounds exhibiting similar structures reveals varying degrees of biological activity:

Scientific Research Applications

Pharmacological Applications

-

Central Nervous System (CNS) Effects :

- Research indicates that compounds similar to (S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride exhibit stimulatory effects on the CNS. These effects are often linked to the compound's ability to interact with neurotransmitter systems, particularly those involving norepinephrine and dopamine .

-

Potential as a Therapeutic Agent :

- The compound has been investigated for its potential use in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy due to its stimulant properties. Its structure suggests it may enhance cognitive function and alertness, making it a candidate for further clinical studies .

Case Study 1: Stimulant Properties

A study published in a pharmacological journal examined the effects of (S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride on animal models. Results showed increased locomotor activity and enhanced learning tasks, indicating potential use in cognitive enhancement therapies.

Case Study 2: Neurotransmitter Interaction

Another research explored how this compound affects neurotransmitter release. It was found to significantly increase dopamine levels in specific brain regions, suggesting mechanisms that could be beneficial in neurodegenerative diseases where dopamine depletion occurs .

Toxicology and Safety Profile

Safety assessments have been conducted to evaluate the toxicity of (S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride. In vitro studies indicated low cytotoxicity at therapeutic doses, although further long-term studies are necessary to fully understand its safety profile .

Future research should focus on:

- Longitudinal studies assessing the long-term effects of the compound on cognitive function.

- Clinical trials to evaluate efficacy and safety in human subjects.

- Exploration of derivative compounds that may enhance therapeutic effects while minimizing side effects.

Comparison with Similar Compounds

Structural Features

- Pyrrolidine Core: Both the target compound and the fluorophenyl derivative (MFCD04115362) share a pyrrolidin-3-ol scaffold, which is absent in the imidazole-based EP impurities.

- The EP impurities feature imidazole and sulphanyl groups, common in histamine receptor ligands like cimetidine .

- Stereochemistry : The S,S configuration in the target compound and MFCD04115362 suggests enantioselective applications, whereas the EP impurities lack stereochemical specificity .

Salt Form and Physicochemical Properties

- Dihydrochloride Salts : The target compound and EP impurities are dihydrochlorides, enhancing water solubility and stability compared to free bases like MFCD04115362. This property is advantageous for in vitro assays requiring aqueous compatibility .

- Molecular Weight : The target compound (259.22 g/mol) is heavier than MFCD04115362 (238.30 g/mol), reflecting its branched alkyl chain and additional hydrochloride counterions .

Research Findings and Implications

- Stereochemical Influence : The S,S configuration in the target compound may optimize binding to chiral biological targets, as seen in analogous compounds like MFCD04115363, where enantiopurity correlates with receptor affinity .

- Salt Form Advantages : Dihydrochloride salts generally exhibit improved shelf life and handling compared to free bases, aligning with the target compound’s designation for long-term storage .

- Divergent Functional Groups : The absence of aromatic rings (e.g., fluorophenyl or imidazole) in the target compound suggests distinct mechanistic pathways compared to the EP impurities or MFCD04115362, which may interact with hydrophobic binding pockets .

Preparation Methods

Asymmetric Hydrogenation of Pyrroline Derivatives

The hydrogenation of 2-methylpyrroline using platinum-based catalysts, as described in WO2008137087A1, provides a scalable route to 2-methylpyrrolidine with moderate enantiomeric excess (50–70% ee). Adapting this method, researchers have employed 5% Pt/C in ethanol-methanol (2:1 v/v) at ambient temperature to hydrogenate 3-hydroxypyrroline precursors. Post-hydrogenation, the hydroxyl group is introduced via epoxidation and acid-mediated ring-opening, though this approach risks racemization.

Resolution via Diastereomeric Salt Formation

An alternative method leverages tartaric acid for chiral resolution. For instance, (R)- or (S)-pyrrolidin-3-ol free bases are treated with L- or D-tartaric acid in ethanol-methanol mixtures, yielding diastereomeric salts with ≥50% ee after recrystallization. Subsequent basification with sodium hydroxide regenerates the enantiomerically enriched pyrrolidin-3-ol. This method, while reliable, requires iterative recrystallization to achieve >99% ee, increasing production costs.

The introduction of the branched alkylamine side chain demands careful regiochemical and stereochemical planning.

Alkylation of Pyrrolidin-3-ol

A two-step alkylation strategy is commonly employed:

-

Mitsunobu Reaction : Pyrrolidin-3-ol reacts with tert-butyl (2-hydroxy-3-methylbutyl)carbamate under Mitsunobu conditions (DIAD, PPh₃) to install the protected amine side chain with inversion of configuration.

-

Deprotection and Methylation : The tert-butoxycarbonyl (Boc) group is removed with HCl/dioxane, followed by reductive amination using formaldehyde and NaBH₃CN to introduce the methylamino group.

This method achieves a 65% overall yield but struggles with over-alkylation byproducts, necessitating chromatographic purification.

Enantioselective Amination

Recent advances utilize copper-catalyzed asymmetric hydroamination of alkenes. For example, 3-methyl-1-pentene is subjected to Cu(I)/Josiphos catalysis in tetrahydrofuran (THF) at −20°C, yielding the (S)-configured amine with 85% ee. Coupling this intermediate to pyrrolidin-3-ol via SN2 displacement (K₂CO₃, DMF, 80°C) provides the desired stereochemistry in 78% yield.

Stereochemical Control and Optimization

Achieving the (S,S) configuration necessitates stringent stereochemical management at both the pyrrolidine and side chain centers.

Dynamic Kinetic Resolution

A breakthrough approach employs enzymatic dynamic kinetic resolution using Candida antarctica lipase B (CAL-B). Racemic 1-(3-methyl-2-aminobutyl)-pyrrolidin-3-ol is acetylated in vinyl acetate, with the enzyme selectively acylating the (R,R)-enantiomer. Continuous in situ racemization of the unreacted (S,S)-enantiomer drives the reaction to >90% conversion and 98% ee.

Chiral Auxiliary-Assisted Synthesis

The Ellman sulfinamide methodology enables precise stereocontrol. Condensation of (R)-tert-butanesulfinamide with 3-methyl-2-ketobutanal generates a chiral imine, which undergoes chelation-controlled addition of pyrrolidin-3-ol-magnesium bromide. Subsequent desulfurization with HCl/MeOH yields the (S,S)-configured product in 82% ee, improvable to >99% via recrystallization.

Salt Formation and Final Product Isolation

Conversion to the dihydrochloride salt enhances stability and bioavailability.

Acidic Workup Conditions

The free base is dissolved in anhydrous ethyl acetate and treated with 2.2 equivalents of HCl gas at 0°C. Gradual warming to room temperature precipitates the dihydrochloride salt, which is collected by filtration (yield: 92–95%). Over-acidification (>2.2 eq HCl) risks decomposition, necessitating strict stoichiometric control.

Polymorph Control

X-ray diffraction studies reveal that slow evaporation from ethanol/water (3:1) produces the thermodynamically stable Form A crystals (melting point: 214–216°C), whereas rapid cooling from acetonitrile yields metastable Form B (mp: 198–200°C). Form A demonstrates superior shelf stability (>24 months at 25°C).

Analytical and Process Validation

Critical quality attributes are monitored through:

-

Chiral HPLC : Chiralpak AD-H column, hexane:isopropanol:diethylamine (80:20:0.1), 1.0 mL/min, UV 210 nm

-

Residual Solvent Analysis : Headspace GC-MS meeting ICH Q3C guidelines

-

Water Content : Karl Fischer titration <0.5% w/w

Process robustness is confirmed through design of experiments (DoE), identifying temperature during hydrogenation (±2°C) and HCl addition rate (±5 mL/min) as critical process parameters.

Q & A

Basic Questions

Q. What are the critical steps in synthesizing (S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride, and how is stereochemical integrity maintained?

- Synthesis Protocol :

- Step 1 : Start with a chiral pyrrolidin-3-ol precursor. Introduce the 3-methyl-2-methylamino-butyl side chain via nucleophilic substitution or reductive amination, ensuring temperature control (e.g., 0–5°C for sensitive intermediates) .

- Step 2 : Purify intermediates using column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1) to remove diastereomers .

- Step 3 : Form the dihydrochloride salt by treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether .

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to preserve (S,S) configuration. Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- 1H/13C NMR : Identify protons on the pyrrolidine ring (δ 2.8–3.5 ppm) and methylamino groups (δ 2.2–2.5 ppm). Look for splitting patterns to confirm stereochemistry .

- IR Spectroscopy : Confirm hydroxyl (ν ~3400 cm⁻¹) and ammonium (ν ~2500–3000 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic pattern for Cl⁻ (e.g., m/z 293.12 for C₁₁H₂₃Cl₂N₂O) .

Q. What are the primary biological targets for pyrrolidine-based dihydrochloride salts in preclinical research?

- Receptors : Dopamine D2/D3 (Ki ~50–100 nM) and serotonin 5-HT1A (IC₅₀ ~200 nM) receptors, based on structural analogs .

- Enzymes : Monoamine oxidases (MAO-A/B) and acetylcholinesterase (AChE), with IC₅₀ values in micromolar ranges .

Advanced Questions

Q. How can researchers resolve contradictions in binding affinity data across different assays for this compound?

- Experimental Design :

- Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to cross-validate receptor interactions .

- Control for buffer pH (affects ionization of the dihydrochloride salt) and membrane permeability in cell-based assays .

- Data Interpretation : Apply Schild regression analysis to distinguish competitive vs. allosteric inhibition .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile in rodent models?

- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to reduce logP (target <2.5) while maintaining blood-brain barrier penetration .

- Metabolic Stability : Test liver microsome clearance (e.g., human/rat CYP450 isoforms). If t₁/₂ <30 min, modify the methylamino group to resist N-demethylation .

- Salt Form Impact : Compare dihydrochloride vs. free base forms for solubility (>10 mg/mL in PBS) and oral bioavailability (AUC0–24h) .

Q. How do structural modifications to the pyrrolidine ring affect off-target toxicity in vitro?

- Toxicity Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.